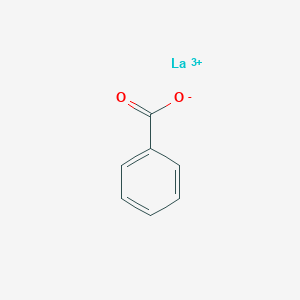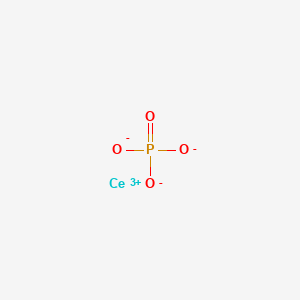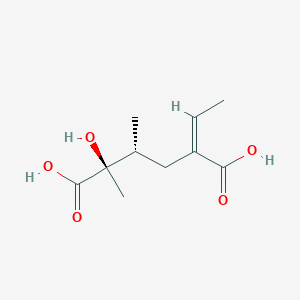
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid is a chemical compound that belongs to the family of carboxylic acids. Also known as dimethylmalonic acid, it has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid is not well understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, such as polyketides and alkaloids. These compounds have been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and anti-inflammatory activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid are not well studied. However, it has been reported to exhibit low toxicity and high biodegradability, making it a promising candidate for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid for lab experiments include its low toxicity, high biodegradability, and potential applications in various fields. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.
Direcciones Futuras
There are several future directions for the research on (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid. Firstly, more studies are needed to fully understand its mechanism of action and its potential applications in various fields. Secondly, the synthesis method can be optimized to improve the yield and purity of the product. Thirdly, the toxicity and biodegradability of the compound can be further studied to evaluate its environmental impact. Finally, the potential of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid as a precursor for the synthesis of novel bioactive compounds can be explored.
Métodos De Síntesis
The synthesis of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid can be achieved through various methods, including the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide, the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium methoxide, and the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium hydride. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
Aplicaciones Científicas De Investigación
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a precursor for the synthesis of various drugs, such as antitumor agents and antiviral agents. In agriculture, it has been studied for its potential use as a plant growth regulator and pesticide. In materials science, it has been investigated for its potential applications in the synthesis of novel materials, such as polymers and dendrimers.
Propiedades
Número CAS |
13588-16-4 |
|---|---|
Nombre del producto |
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C10H16O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,6,15H,5H2,1-3H3,(H,11,12)(H,13,14)/b7-4-/t6-,10-/m1/s1 |
Clave InChI |
CEYWPVCZMDVGLZ-BEPFRFAYSA-N |
SMILES isomérico |
C/C=C(/C[C@@H](C)[C@](C)(C(=O)O)O)\C(=O)O |
SMILES |
CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |
SMILES canónico |
CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |
Sinónimos |
necic acid necic acid, (E)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
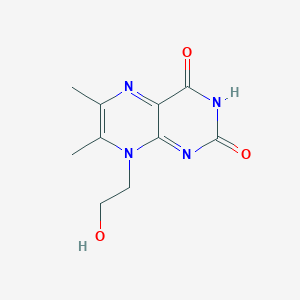
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
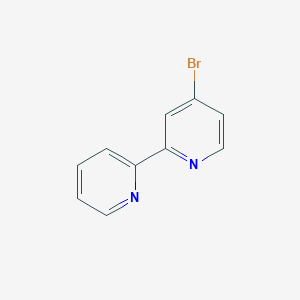


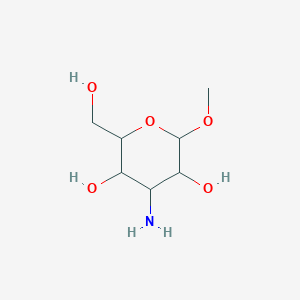
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)


